molecular formula C18H12ClF2N5O3 B2521214 2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide CAS No. 1052561-78-0

2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide

Cat. No. B2521214
CAS RN: 1052561-78-0
M. Wt: 419.77
InChI Key: RNOLZPHIRDYQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide” is a biochemical used for proteomics research . It has a molecular formula of C19H16ClN5O4 and a molecular weight of 413.81 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,2,3-triazole ring fused to a pyrrolo ring, with various substituents including a 4-chlorophenyl group, a 2,5-difluorophenyl group, and an acetamide group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .

Scientific Research Applications

Cholinesterase Inhibition for Alzheimer's Disease

Compounds with a triazole core, similar in complexity to the chemical compound , have been evaluated for their potential to inhibit cholinesterase enzymes. This is particularly relevant in the context of Alzheimer's disease, where cholinesterase inhibitors can play a therapeutic role. For example, a study by Riaz et al. (2020) on new synthetic 1,2,4-triazole derivatives demonstrated moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in Alzheimer's disease treatments (Riaz et al., 2020).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of compounds with triazole and pyridine cores are of significant interest. For instance, Patel et al. (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, showcasing the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).

Anticancer Research

Compounds featuring triazole and related heterocycles have been investigated for their anticancer properties. For example, Ostapiuk et al. (2015) explored the synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides, highlighting the role of such structures in developing potential cancer therapies (Ostapiuk et al., 2015).

Enzyme Inhibition for Metabolic Disorders

Research also extends into the inhibition of enzymes like lipases and α-glucosidases, which are relevant in the treatment of metabolic disorders such as diabetes and obesity. Bekircan et al. (2015) reported on the synthesis of compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and their enzyme inhibition activities, indicating the potential of such molecules in therapeutic applications (Bekircan et al., 2015).

Future Directions

The future research directions for this compound could include further investigation of its synthesis, structure, reactivity, mechanism of action, and biological activities. Additionally, its potential applications in proteomics research could be explored .

properties

IUPAC Name

2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N5O3/c19-9-1-4-11(5-2-9)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-13-7-10(20)3-6-12(13)21/h1-7,15-16H,8H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOLZPHIRDYQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=CC(=C4)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-difluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.